alpha-Selinene alpha-Selinene Alpha-selinene is an isomer of selinene where the double bond in the octahydronaphthalene ring system is endocyclic (2R,4aR,8aR)-configuration.. It has a role as a plant metabolite. It is a selinene and a member of octahydronaphthalenes.
Brand Name: Vulcanchem
CAS No.: 473-13-2
VCID: VC1861814
InChI: InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3/t13-,14+,15-/m1/s1
SMILES: CC1=CCCC2(C1CC(CC2)C(=C)C)C
Molecular Formula: C15H24
Molecular Weight: 204.35 g/mol

alpha-Selinene

CAS No.: 473-13-2

Cat. No.: VC1861814

Molecular Formula: C15H24

Molecular Weight: 204.35 g/mol

* For research use only. Not for human or veterinary use.

alpha-Selinene - 473-13-2

Specification

CAS No. 473-13-2
Molecular Formula C15H24
Molecular Weight 204.35 g/mol
IUPAC Name (3R,4aR,8aR)-5,8a-dimethyl-3-prop-1-en-2-yl-2,3,4,4a,7,8-hexahydro-1H-naphthalene
Standard InChI InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h6,13-14H,1,5,7-10H2,2-4H3/t13-,14+,15-/m1/s1
Standard InChI Key OZQAPQSEYFAMCY-QLFBSQMISA-N
Isomeric SMILES CC1=CCC[C@]2([C@H]1C[C@@H](CC2)C(=C)C)C
SMILES CC1=CCCC2(C1CC(CC2)C(=C)C)C
Canonical SMILES CC1=CCCC2(C1CC(CC2)C(=C)C)C

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

Alpha-selinene (α-selinene) is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol . Its Chemical Abstracts Service (CAS) registry number is 473-13-2 . This compound has numerous synonyms, including α-selinine, eudesma-3,11-diene, and selina-4,11-diene . In chemical databases, it is identified by the International Chemical Identifier (InChI) key OZQAPQSEYFAMCY-QLFBSQMISA-N .

Alpha-selinene is characterized as an isomer of selinene where the double bond in the octahydronaphthalene ring system has an endocyclic (2R,4aR,8aR)-configuration . It belongs to the broader class of compounds known as eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids, which are sesquiterpenoids with a structure based on the eudesmane skeleton .

Physical and Chemical Properties

Alpha-selinene exists as a colorless to pale yellow liquid with a distinctive earthy, herbal aroma . The compound is insoluble in water but shows solubility in organic solvents such as chloroform and hexane, albeit slightly . Table 1 summarizes the key physical and chemical properties of alpha-selinene.

Table 1: Physical and Chemical Properties of Alpha-Selinene

PropertyValueReference
Molecular FormulaC₁₅H₂₄
Molecular Weight204.35 g/mol
Physical StateColorless to pale yellow liquid
Boiling Point135°C (at 16 Torr)
Density0.9140 g/cm³
LogP (estimated)6.409
SolubilitySlightly soluble in chloroform and hexane; insoluble in water
Storage RequirementsRefrigeration under inert atmosphere

Natural Occurrence and Distribution

Plant Sources

Alpha-selinene is widely distributed in the plant kingdom and has been identified in numerous plant species. It is particularly abundant in plants belonging to the Apiaceae family, such as celery and carrot . This compound is also found in various essential oils from plants including mānuka (Leptospermum scoparium), various conifers, and certain cannabis cultivars .

Concentration in Essential Oils

The concentration of alpha-selinene varies significantly across different plant sources. Table 2 presents the relative abundance of this compound in selected essential oils.

Table 2: Alpha-Selinene Concentration in Selected Essential Oils

Plant SourceAlpha-Selinene Concentration (%)Reference
Mānuka oil1.3-5.0%
Various Duguetia species2.74%
Bocageopsis multiflora1.8-2.2%
Various Eucalyptus speciesVariable (species-dependent)

Biosynthesis

The biosynthesis of alpha-selinene in plants occurs through the cyclization of farnesyl pyrophosphate (FPP) catalyzed by specific terpene synthases . This process can take place both in vitro and in vivo. In maize, for example, ZmTps21 encodes a selinene synthase that produces predominantly β-selinene with alpha-selinene as a minor product . The reaction mechanism likely involves the formation and protonation of germacrene A, leading to the eudesmane carbocation, which undergoes deprotonation to form beta-selinene and alpha-selinene .

Biological Activities

Antimicrobial Properties

Alpha-selinene demonstrates significant antimicrobial activity, particularly against various bacterial and fungal species. Essential oils containing this compound have shown efficacy against both Gram-positive and Gram-negative bacteria .

Insecticidal Activities

Alpha-selinene has demonstrated insecticidal properties, particularly in retarding the growth of mosquito larvae . This suggests potential applications in natural insect control strategies. The compound's role in plant defense mechanisms further supports its insecticidal potential.

Role in Plant Defense

Research indicates that alpha-selinene plays a crucial role in plant defense mechanisms. In maize, alpha-selinene and related compounds contribute to resistance against fungal pathogens and rootworm larvae . The gene ZmTps21, responsible for synthesizing beta-selinene (with alpha-selinene as a minor product), enhances disease resistance when expressed in maize plants subjected to biotic stress .

Studies have demonstrated that metabolites derived from alpha-selinene can inhibit the growth of various fungal species, making it a potential candidate for developing natural fungicides . This application is particularly relevant in organic farming practices where synthetic chemicals are avoided.

Research Applications

Agricultural Applications

The role of alpha-selinene in plant defense mechanisms suggests significant potential applications in agriculture. The compound could be leveraged for developing natural pesticides and fungicides, especially important in the context of growing consumer demand for organic produce and concerns about chemical residues in food.

In maize, the identification of selinene-derived metabolites following biotic stress has revealed numerous compounds that may contribute to the plant's defensive arsenal . These findings open avenues for breeding or engineering crop varieties with enhanced resistance to pests and pathogens.

Fragrance and Flavor Industry

Alpha-selinene is valued in the fragrance industry for its unique scent profile and is incorporated into perfumes and cosmetic products to enhance fragrance complexity. Its presence in celery seeds and other aromatic plants also makes it relevant to the flavor industry. The compound's natural occurrence in various herbs and spices, including allspice, basil, celery seeds, and galangal root, underscores its potential applications in flavoring .

Analytical Methods

Identification and Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique employed for characterizing and quantifying alpha-selinene in plant extracts and essential oils. This method effectively separates and identifies volatile compounds based on their retention times and mass spectra.

Other analytical techniques used in the characterization of alpha-selinene include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide detailed information about the compound's structure and functional groups.

Comparison with Related Compounds

Alpha-selinene belongs to a group of closely related isomeric compounds known as selinenes, which include beta-selinene, gamma-selinene, and delta-selinene . While all these compounds share the same molecular formula (C₁₅H₂₄), they differ in the spatial orientation of their atoms and functional groups.

Beta-selinene is often found alongside alpha-selinene in natural sources and is typically the more abundant of the two. The relative proportions of these isomers can vary significantly depending on the plant species and environmental conditions. For instance, in the enzymatic production of selinenes by ZmTps21 in maize, beta-selinene is the dominant product, with alpha-selinene produced as a minor component .

Table 3: Comparison of Alpha-Selinene with Related Compounds

CompoundStructureNatural SourcesKnown Properties
Alpha-selineneEndocyclic double bond, (2R,4aR,8aR)-configurationCelery seeds, mānuka oil, various essential oilsAntimicrobial, insecticidal, potential anti-inflammatory
Beta-selineneIsomeric variation of alpha-selineneOften co-occurs with alpha-selineneSimilar to alpha-selinene, often more abundant in nature
Gamma-selineneLess common isomerLimited natural sourcesLess well-characterized
Delta-selineneLess common isomerLimited natural sourcesSome evidence of antitumor activity

Current Research Trends and Future Directions

Despite the promising biological activities demonstrated by alpha-selinene, research on this compound remains limited compared to other terpenes. Current research trends focus on:

  • Elucidating the precise mechanisms underlying the antimicrobial activities of alpha-selinene

  • Investigating its potential in sustainable agriculture as a natural pesticide or fungicide

  • Exploring pharmaceutical applications, particularly in antimicrobial and potentially anti-cancer therapies

  • Understanding its role in plant-environment interactions and evolutionary ecology

Future research directions may include:

  • Comprehensive structure-activity relationship studies to optimize biological activities

  • Development of efficient synthetic routes or biotechnological production methods

  • Clinical studies to evaluate pharmaceutical potential

  • Integration into sustainable agricultural practices as part of integrated pest management strategies

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